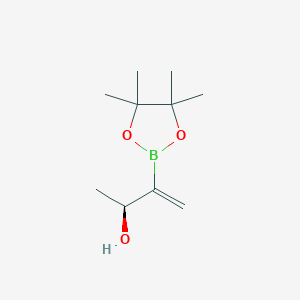
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a common motif in boronic esters, and an allylic alcohol functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of an allylic alcohol with a boronic acid or boronic ester. Common reagents include pinacolborane or bis(pinacolato)diboron. The reaction is often catalyzed by transition metals such as palladium or nickel under mild conditions.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions using similar reagents and catalysts as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems.
化学反応の分析
Types of Reactions
Oxidation: The allylic alcohol group can undergo oxidation to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various biaryl or alkyl-aryl compounds.
科学的研究の応用
Chemistry
Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Therapeutics: Investigated for potential therapeutic applications due to its ability to form stable complexes with biological molecules.
Industry
Materials Science: Used in the synthesis of advanced materials such as polymers and nanomaterials.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of (2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, while the allylic alcohol can participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester with a different structure but similar reactivity.
Allylboronic Acid Pinacol Ester: A compound with similar functional groups but different reactivity.
Uniqueness
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is unique due to its combination of a boronic ester and an allylic alcohol, providing versatility in both organic synthesis and potential biological applications.
特性
分子式 |
C10H19BO3 |
|---|---|
分子量 |
198.07 g/mol |
IUPAC名 |
(2S)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-7(8(2)12)11-13-9(3,4)10(5,6)14-11/h8,12H,1H2,2-6H3/t8-/m0/s1 |
InChIキー |
DDOWEUHSLARCNM-QMMMGPOBSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)[C@H](C)O |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


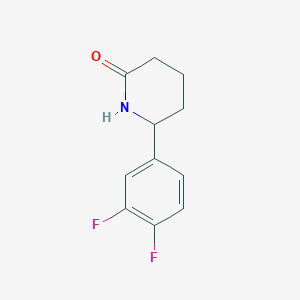
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
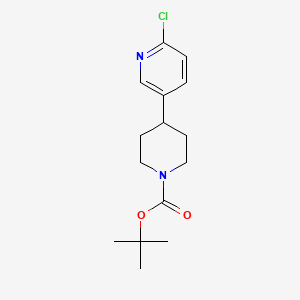
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
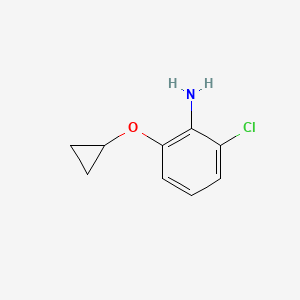
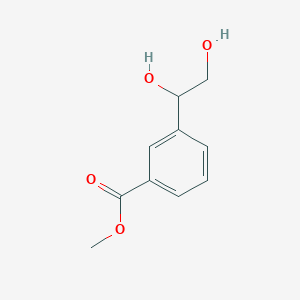
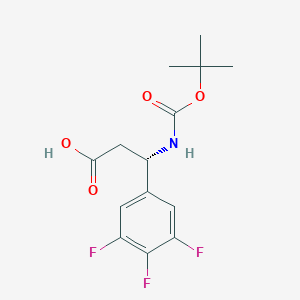
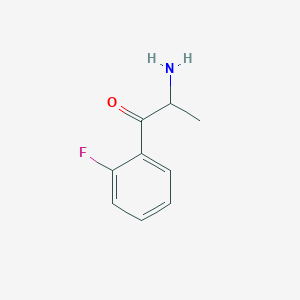
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
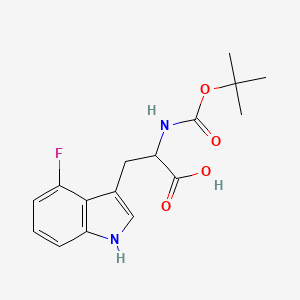
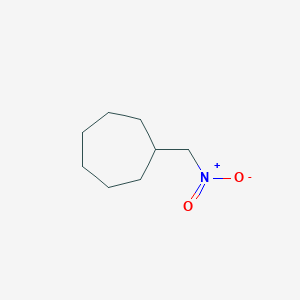
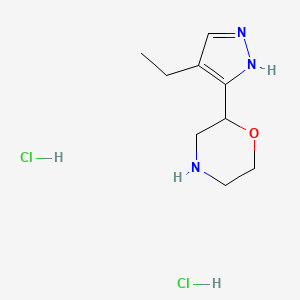
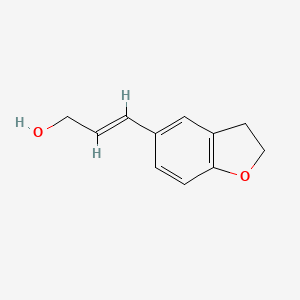
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
